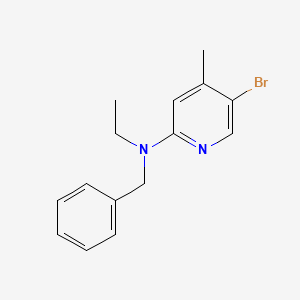

N-benzyl-5-bromo-N-ethyl-4-methylpyridin-2-amine

Description

Structural Identity and Nomenclature

N-benzyl-5-bromo-N-ethyl-4-methylpyridin-2-amine is systematically identified through multiple chemical registry systems that provide comprehensive structural information. The compound is registered under the Chemical Abstracts Service number 1220019-93-1, which serves as its primary identifier in chemical databases and scientific literature. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the substitution pattern around the pyridine ring. The molecule is also catalogued with the molecular data list number MFCD13561812, providing an additional standardized reference for research and inventory purposes.

The structural complexity of this compound is captured through its various chemical identifiers including the Simplified Molecular Input Line Entry System representation CCN(Cc1ccccc1)c2cc(c(cn2)Br)C, which describes the connectivity pattern of all atoms within the molecule. The International Chemical Identifier string InChI=1S/C15H17BrN2/c1-3-18(11-13-7-5-4-6-8-13)15-9-12(2)14(16)10-17-15/h4-10H,3,11H2,1-2H3 provides a standardized representation that enables precise identification across different chemical databases and software systems. The corresponding International Chemical Identifier Key ZENIPTNXSTZNMP-UHFFFAOYSA-N offers a compressed hash representation that facilitates rapid database searches and chemical structure verification.

The molecular architecture features a pyridine heterocycle as the central scaffold with specific substitution patterns that define its chemical identity. The 2-position of the pyridine ring contains a tertiary amine function where both benzyl and ethyl groups are attached to the nitrogen atom, creating a unique substitution pattern. The 4-position bears a methyl group that influences the electronic distribution within the aromatic system, while the 5-position contains a bromine atom that provides distinctive halogenated functionality. This specific arrangement of substituents creates a molecule with well-defined spatial organization and electronic properties that contribute to its chemical behavior and potential applications in synthetic chemistry.

Physicochemical Properties

The physicochemical properties of this compound reflect its complex molecular structure and provide important information for understanding its behavior in various chemical environments. The molecular formula C15H17BrN2 indicates the presence of 15 carbon atoms, 17 hydrogen atoms, one bromine atom, and two nitrogen atoms, resulting in a molecular weight of 305.21 grams per mole. This molecular weight places the compound within a moderate size range for organic molecules, making it suitable for various synthetic applications while maintaining reasonable solubility characteristics.

The calculated physical properties reveal important characteristics that influence the compound's behavior in different environments. The predicted boiling point is 422.5 plus or minus 45.0 degrees Celsius at 760 millimeters of mercury pressure, indicating thermal stability under normal laboratory conditions. The flash point is calculated to be 209.3 plus or minus 28.7 degrees Celsius, suggesting that the compound requires elevated temperatures before becoming flammable. The density is estimated at 1.3 plus or minus 0.1 grams per cubic centimeter, indicating that the compound is denser than water due to the presence of the bromine atom.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C15H17BrN2 | - |

| Molecular Weight | 305.21 | g/mol |

| Density | 1.3 ± 0.1 | g/cm³ |

| Boiling Point | 422.5 ± 45.0 | °C at 760 mmHg |

| Flash Point | 209.3 ± 28.7 | °C |

| Vapor Pressure | 0.0 ± 1.0 | mmHg at 25°C |

| Polarizability | 31.8 ± 0.5 | 10⁻²⁴cm³ |

The vapor pressure of the compound is calculated to be 0.0 plus or minus 1.0 millimeters of mercury at 25 degrees Celsius, indicating very low volatility at room temperature. This property suggests that the compound will remain in the condensed phase under normal conditions and will not readily evaporate, which is important for handling and storage considerations. The polarizability is calculated to be 31.8 plus or minus 0.5 times 10 to the negative 24 cubic centimeters, reflecting the molecule's ability to form induced dipoles when subjected to electric fields. These calculated properties provide valuable insights into the compound's physical behavior and can guide decisions regarding experimental conditions and applications.

Historical Context and Discovery

The historical development of this compound emerged from the broader exploration of substituted pyridine derivatives and their potential applications in organic synthesis and pharmaceutical chemistry. The compound was first registered in chemical databases in 2012, as indicated by its creation date in the PubChem database system. This timing reflects the growing interest in halogenated pyridine derivatives during the early 2000s and 2010s, when researchers were actively exploring new synthetic methodologies and applications for these compounds.

The development of this compound can be understood within the context of advances in pyridine chemistry and the recognition of substituted pyridines as valuable building blocks for more complex molecular architectures. Pyridine derivatives have been recognized as important structural motifs since the early development of organic chemistry, with basic pyridine chemistry being well-established by the mid-20th century. The introduction of specific substitution patterns, particularly those involving halogenation and N-alkylation, represented refinements in synthetic methodology that allowed for the preparation of more sophisticated molecular structures.

The synthesis methodology for this compound reflects advances in nucleophilic substitution chemistry and the development of efficient alkylation procedures. The compound typically involves a two-step synthetic process that includes nucleophilic substitution and alkylation reactions under controlled conditions. These synthetic approaches demonstrate the evolution of organic chemistry methodologies that enable the preparation of complex substituted pyridines with multiple functional groups. The development of such compounds represents the ongoing effort to expand the chemical space available for drug discovery and materials science applications.

Recent developments in the field have continued to explore new applications and synthetic routes for compounds like this compound, with ongoing research investigating their potential biological activities and their utility as intermediates in the synthesis of more complex heterocyclic structures. The compound's entry into commercial chemical databases and supplier catalogs reflects its recognition as a useful research chemical for academic and industrial laboratories.

Position in Pyridine Derivative Classification

This compound occupies a specific position within the broader classification of pyridine derivatives, representing a multiply-substituted variant that combines several distinct structural features. The compound belongs to the class of 2-aminopyridines, which are characterized by the presence of an amino group at the 2-position of the pyridine ring. This structural motif is significant because 2-aminopyridines exhibit unique electronic properties due to the interaction between the electron-donating amino group and the electron-deficient pyridine ring, creating molecules with distinctive reactivity patterns.

Within the 2-aminopyridine category, this compound represents a tertiary amine derivative where both hydrogen atoms of the amino group have been replaced with alkyl and aralkyl substituents. The N-benzyl substitution introduces an aromatic component that can participate in pi-pi interactions and provides additional steric bulk that influences the molecule's three-dimensional shape. The N-ethyl substitution contributes aliphatic character and affects the compound's lipophilicity and potential membrane permeability characteristics. This combination of substitution patterns creates a molecule that bridges different structural classes within pyridine chemistry.

The presence of bromine at the 5-position places this compound within the halogenated pyridine subfamily, which is characterized by enhanced reactivity toward various chemical transformations. Brominated pyridines are particularly valuable as synthetic intermediates because the carbon-bromine bond can be readily functionalized through cross-coupling reactions, nucleophilic substitution, and other transformations. The 4-methyl substitution further refines the classification, creating a compound that belongs to the methylated halopyridine category, which represents a specific subset of substituted pyridines with defined electronic and steric properties.

| Classification Level | Category | Specific Features |

|---|---|---|

| Primary Class | Pyridine Derivatives | Six-membered nitrogen heterocycle |

| Secondary Class | 2-Aminopyridines | Amino group at position 2 |

| Tertiary Class | N,N-Disubstituted 2-Aminopyridines | Tertiary amine functionality |

| Quaternary Class | Halogenated N,N-Disubstituted 2-Aminopyridines | Bromine at position 5 |

| Specific Subclass | Methylated Halogenated N,N-Disubstituted 2-Aminopyridines | Methyl group at position 4 |

The compound's position within this classification system reflects the sophisticated level of structural modification that modern synthetic chemistry can achieve with pyridine scaffolds. The multiple substitution pattern creates a molecule with complex electronic properties that result from the interplay between electron-donating groups (amino and methyl) and electron-withdrawing groups (bromine and the pyridine nitrogen). This electronic complexity provides opportunities for selective chemical transformations and potential biological activities that distinguish this compound from simpler pyridine derivatives.

Properties

IUPAC Name |

N-benzyl-5-bromo-N-ethyl-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2/c1-3-18(11-13-7-5-4-6-8-13)15-9-12(2)14(16)10-17-15/h4-10H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENIPTNXSTZNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=NC=C(C(=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromo-N-ethyl-4-methylpyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chloropyridine, benzylamine, and ethylamine.

Nucleophilic Substitution: The first step involves the nucleophilic substitution of the chlorine atom in 5-bromo-2-chloropyridine with benzylamine to form N-benzyl-5-bromo-2-aminopyridine.

Alkylation: The second step involves the alkylation of N-benzyl-5-bromo-2-aminopyridine with ethyl iodide to introduce the ethyl group, resulting in the formation of N-benzyl-5-bromo-N-ethyl-2-aminopyridine.

Methylation: The final step involves the methylation of the pyridine ring at the 4-position using a suitable methylating agent, such as methyl iodide, to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromo-N-ethyl-4-methylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

Chemistry

N-benzyl-5-bromo-N-ethyl-4-methylpyridin-2-amine serves as a building block in the synthesis of more complex organic molecules and heterocycles. Its bromine atom enhances its reactivity, making it suitable for various nucleophilic substitution reactions.

Biology

The compound is being investigated for its potential biological activities , particularly its antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets, influencing cellular processes through enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.

Industry

This compound is utilized in the development of specialty chemicals and materials with specific properties, leveraging its unique chemical structure to create products tailored for particular applications.

This compound has shown promising results in biological assays:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. For example, it has been tested against both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) that suggest effective bactericidal properties.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values range from approximately 2.93 µM to 19.53 µM, indicating its potential as an anticancer agent.

Comparative Analysis of Biological Activities

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| This compound | Pyridine ring with benzyl and ethyl substitutions | Antimicrobial and anticancer |

| N-Allyl-5-bromo-N-methylpyridin-2-amines | Contains an allyl group instead of benzyl | Potential lead in drug discovery |

| 5-Bromo-N-methylpyridin-2-amines | Lacks additional substitutions | Basic biological activity |

Case Studies

- Anticancer Studies : A study demonstrated that derivatives based on this scaffold exhibited significant inhibitory effects against multiple cancer cell lines, with promising IC50 values indicating effective growth inhibition.

- Enzyme Inhibition : Another research effort evaluated the compound's potential as an acetylcholinesterase inhibitor, revealing significant activity comparable to known inhibitors in the field.

- Antimicrobial Studies : In tests against various bacterial strains, this compound showed MIC values indicating strong antimicrobial properties.

Mechanism of Action

The mechanism of action of N-benzyl-5-bromo-N-ethyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Methyl Group Position : The 4-methyl group in the target compound reduces steric clash compared to 3-methyl analogs (e.g., ), enabling better binding in hydrophobic pockets.

- Amine Substituents : The N-benzyl-N-ethyl combination in the target compound increases lipophilicity compared to N-methyl or N-tetrahydropyranyl analogs (e.g., ), favoring membrane permeability.

Core Heterocycle Differences

- Pyridine vs. Pyrimidine : Pyrimidine-based analogs (e.g., ) exhibit distinct electronic profiles due to the additional nitrogen atom, which enhances hydrogen-bonding capacity. This may explain their preferential use in kinase inhibitors compared to pyridine derivatives.

Biological Activity

N-benzyl-5-bromo-N-ethyl-4-methylpyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula: C14H15BrN2

- Molecular Weight: 291.19 g/mol

- Structure: The compound features a pyridine ring substituted with a benzyl group, an ethyl group, and a bromine atom, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials: 5-bromo-2-chloropyridine, benzylamine, and ethyl iodide.

- Nucleophilic Substitution: The chlorine atom in 5-bromo-2-chloropyridine is substituted with benzylamine.

- Alkylation: The resulting compound undergoes alkylation with ethyl iodide to form the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These findings indicate that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer properties. The compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), showing notable anti-proliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 7.17 |

| A549 | 2.93 |

These results suggest that the compound may inhibit cell growth effectively, positioning it as a lead candidate for further development in cancer therapy .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the bromine atom and the unique pyridine structure may enhance its binding affinity and selectivity towards these targets .

Case Studies

- Anticancer Research : A study involving derivatives based on similar scaffolds highlighted the importance of structural modifications in enhancing anticancer activity. Compounds with specific substituents exhibited improved potency against MCF-7 cells, emphasizing the role of chemical structure in biological efficacy .

- Antimicrobial Screening : A comprehensive evaluation of various synthesized alkaloids demonstrated that modifications at specific positions significantly affected antimicrobial potency, suggesting that N-benzyl derivatives could be optimized for enhanced activity against resistant strains .

Q & A

Q. What are the established synthetic routes for N-benzyl-5-bromo-N-ethyl-4-methylpyridin-2-amine, and how can reaction conditions be optimized for improved yield?

- Methodological Answer :

A common approach involves reductive amination followed by halogenation. For example, N-benzylpyridin-2-amine derivatives can be synthesized via Schiff base reduction using NaBH₄ in 1,4-dioxane with acetic acid as a catalyst . Subsequent bromination at the 5-position of the pyridine ring can be achieved using bromine sources like NBS (N-bromosuccinimide) under controlled conditions. Ethylation of the amine group may require alkylation reagents (e.g., ethyl iodide) in the presence of a base (e.g., K₂CO₃). Optimization strategies include: - Temperature control (e.g., 0°C for NaBH₄ reduction to prevent over-reduction) .

- Catalyst screening (e.g., Cp₂TiCl₂/Zn for selective cross-coupling reactions) .

- Solvent selection (e.g., anhydrous THF for moisture-sensitive steps) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, ethyl CH₃ at δ 1.2–1.4 ppm) and bromine’s deshielding effects on adjacent carbons .

- X-ray crystallography : Resolve molecular geometry and confirm regiochemistry of bromination. SHELX software is widely used for structure refinement, with R-factors < 0.08 indicating high accuracy .

- IR spectroscopy : Detect N–H stretching (~3300 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as brominated amines can be irritants .

- Work in a fume hood to prevent inhalation of volatile intermediates (e.g., ethylating agents).

- Dispose of waste via halogen-specific protocols (e.g., sealed containers for bromine-containing byproducts) .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the proposed molecular geometry of this compound?

- Methodological Answer :

Single-crystal X-ray analysis quantifies dihedral angles (e.g., between pyridine and benzyl rings) and detects intramolecular interactions (e.g., N–H⋯N hydrogen bonds). For example, in related pyrimidine derivatives, dihedral angles of ~12° between aromatic systems confirmed steric effects . SHELXL refinement with anisotropic displacement parameters improves accuracy for heavy atoms like bromine .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of this compound?

- Methodological Answer :

Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) has been validated for halogenated heterocycles . Software like Gaussian or ORCA can model bromine’s electron-withdrawing effects on ring reactivity.

Q. How do steric effects from the N-benzyl and N-ethyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

Bulky substituents hinder transmetalation in Suzuki-Miyaura couplings. Use Pd catalysts with large ligands (e.g., XPhos) to mitigate steric hindrance. For example, in 5-bromo-pyridine derivatives, steric shielding reduces undesired β-hydride elimination . Kinetic studies (e.g., variable-temperature NMR) can quantify rotational barriers induced by substituents.

Q. What strategies can mitigate competing side reactions during functionalization of the pyridine ring in this compound?

- Methodological Answer :

- Protecting groups : Temporarily protect the amine with Boc (tert-butoxycarbonyl) to prevent nucleophilic deactivation during bromination .

- Directed ortho-metalation : Use directing groups (e.g., amides) to control regioselectivity in C–H activation .

- Low-temperature lithiation : Minimize ring-opening side reactions in halogen-lithium exchange steps .

Q. How does the bromine atom’s position affect the compound’s intermolecular interactions in crystal packing?

Q. What evidence exists for tautomeric forms of this compound under different pH conditions?

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

- Methodological Answer :

- Substituent variation : Replace bromine with Cl or CF₃ to modulate lipophilicity (logP) and membrane permeability .

- Bioisosteres : Swap benzyl with heteroaromatic groups (e.g., pyridyl) to improve target binding. In pyrazole derivatives, such modifications enhanced antibacterial activity .

- In vitro assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.